molecular formula C14H14N6O2 B2360832 6-methyl-4-oxo-N-(2-pyridin-4-ylethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide CAS No. 1790196-60-9

6-methyl-4-oxo-N-(2-pyridin-4-ylethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide

Cat. No.: B2360832
CAS No.: 1790196-60-9
M. Wt: 298.306
InChI Key: CMSOSRBPRCHUJO-UHFFFAOYSA-N
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Description

6-methyl-4-oxo-N-(2-pyridin-4-ylethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a useful research compound. Its molecular formula is C14H14N6O2 and its molecular weight is 298.306. The purity is usually 95%.
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Scientific Research Applications

Cardiovascular Research

Compounds structurally related to triazolopyrazines, such as 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems, have been explored for their potential as cardiovascular agents. Studies have identified certain derivatives exhibiting significant coronary vasodilating and antihypertensive activities, highlighting the therapeutic potential of these compounds in treating cardiovascular diseases (Sato et al., 1980).

Antitumor and Antimicrobial Activities

Research into enaminones and their derivatives, including triazolopyrimidines, has demonstrated promising antitumor and antimicrobial properties. For instance, certain pyrazole derivatives synthesized from enaminones showed inhibitory effects against human breast and liver carcinoma cell lines, comparable to standard drugs. This suggests potential applications in developing new anticancer and antimicrobial agents (Riyadh, 2011).

Synthesis of Novel Derivatives

The synthesis of novel derivatives of triazolopyrazines and related compounds has been an area of active research. Techniques have been developed to create various derivatives, demonstrating the chemical versatility and potential for discovering new biological activities. For example, new thienopyrimidine derivatives with pronounced antimicrobial activity have been synthesized, showcasing the utility of these compounds in developing new antimicrobial agents (Bhuiyan et al., 2006).

Pharmacokinetic Optimization

Efforts in pharmacokinetic optimization of triazolopyridine derivatives have led to the identification of compounds with improved drug-like properties, including brain penetration and in vivo target engagement. This work is critical for advancing potential therapeutic agents to clinical development, as exemplified by the optimization of P2X7 receptor antagonists for treating neurological conditions (Letavic et al., 2017).

Properties

IUPAC Name

6-methyl-4-oxo-N-(2-pyridin-4-ylethyl)-5H-triazolo[1,5-a]pyrazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O2/c1-9-8-20-12(14(22)17-9)11(18-19-20)13(21)16-7-4-10-2-5-15-6-3-10/h2-3,5-6,8H,4,7H2,1H3,(H,16,21)(H,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMSOSRBPRCHUJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(N=N2)C(=O)NCCC3=CC=NC=C3)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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